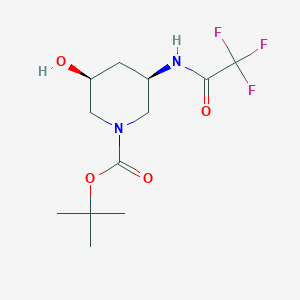![molecular formula C18H28N2O5S B8191838 cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191838.png)
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S and a molecular weight of 384.49 g/mol . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[4.2.0]octane core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but a common approach includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the diaza-bicyclo[4.2.0]octane core.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions, often involving oxidation or hydrolysis.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol to form the tert-butyl ester.
Tosylation: Finally, the compound is tosylated using tosyl chloride to form the tosylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate include other diaza-bicyclic compounds and tosylate esters. Some examples are:
cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester: This compound lacks the tosylate group but shares the same bicyclic core.
trans-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate: This isomer has a different spatial arrangement of atoms.
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid methyl ester tosylate: This compound has a methyl ester instead of a tert-butyl ester.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Eigenschaften
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDPLCQVDEMLU-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
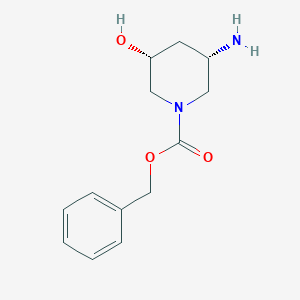
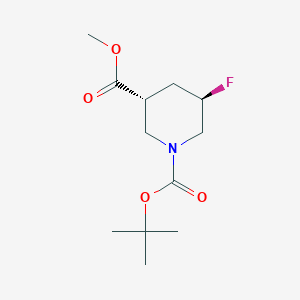
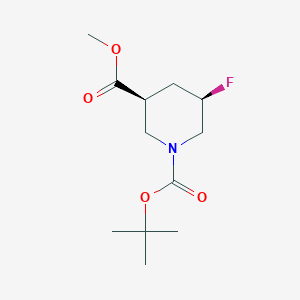
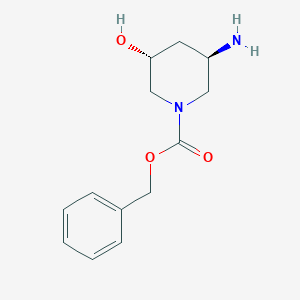
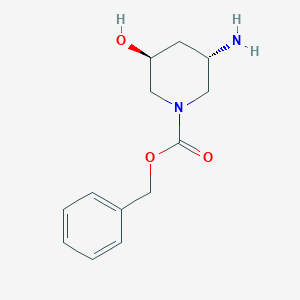
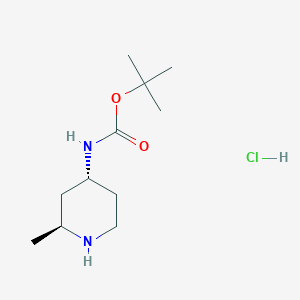
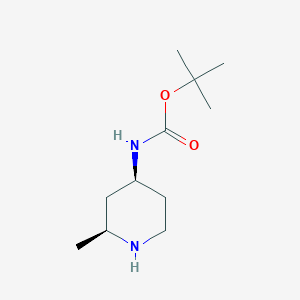
![8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester](/img/structure/B8191810.png)
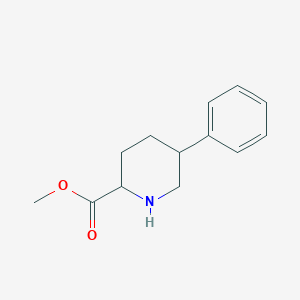
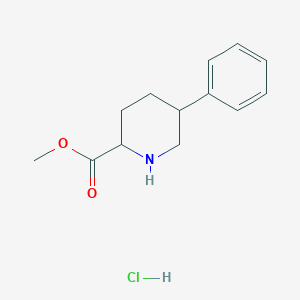
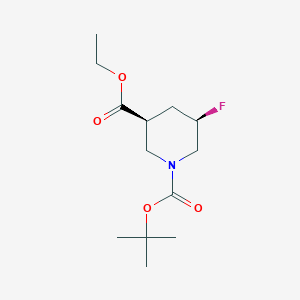
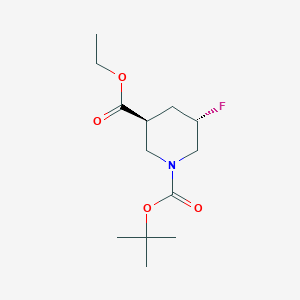
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8191836.png)
